Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a trifluoroethanimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trifluoroacetaldehyde. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation or other side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a wide range of products, including amides, esters, or other substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanimidoyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. This allows the compound to modulate biological pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate is unique due to the presence of the trifluoroethanimidoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where strong binding interactions and specific molecular recognition are required.
Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethanimidoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O2/c1-10(2,3)19-9(18)17-6-4-16(5-7-17)8(15)11(12,13)14/h15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFPBDQOKIASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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